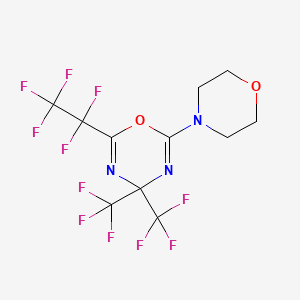![molecular formula C16H16O2S B11059415 1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11059415.png)
1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE is an organic compound with the molecular formula C16H16O2S and a molecular weight of 272.36 g/mol . This compound is known for its unique structural features, which include a benzene ring substituted with a methyl group and a sulfonyl group attached to a phenylpropene moiety .
Preparation Methods
The synthesis of 1-METHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE typically involves the reaction of 1-methyl-4-(2-phenylprop-2-en-1-yl)sulfonylbenzene with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-METHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzene derivatives .
Scientific Research Applications
1-METHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE involves its interaction with molecular targets such as enzymes and receptors . The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-METHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE can be compared with similar compounds such as:
1-METHYL-4-(2-METHYLPROP-2-ENYLSULFONYL)BENZENE: This compound has a similar structure but with a methyl group instead of a phenyl group.
1-METHYL-4-[(2-PHENYLETHYNYL)SULFONYL]BENZENE: This compound features an ethynyl group instead of a propene group.
The uniqueness of 1-METHYL-4-(2-PHENYLPROP-2-ENE-1-SULFONYL)BENZENE lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H16O2S |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylprop-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C16H16O2S/c1-13-8-10-16(11-9-13)19(17,18)12-14(2)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
InChI Key |
GVZJFFFPNNFHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11059345.png)
![3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11059356.png)
![3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate](/img/structure/B11059367.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11059370.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059375.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11059376.png)


![1-[4-(2-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11059398.png)
![5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11059408.png)

![8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11059419.png)
![3-(2,5-dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059425.png)
![6-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059427.png)
